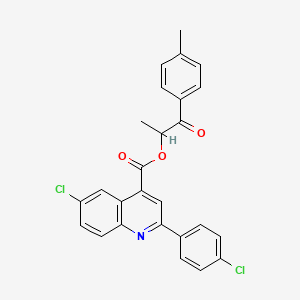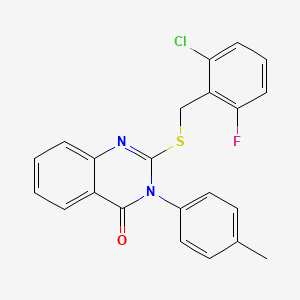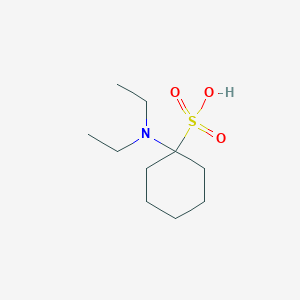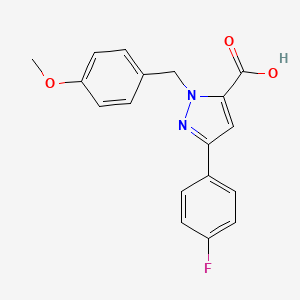
Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyridine derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Use of nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology and Medicine
This compound’s structural similarity to known calcium channel blockers suggests potential applications in medicinal chemistry. It may be explored for its effects on cardiovascular health, particularly in the development of new antihypertensive drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.
Mécanisme D'action
The mechanism of action of Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act on calcium channels, modulating their activity and affecting cellular processes. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness
Tert-butyl 3,4-dimethyl-5-oxo-5,6-dihydropyridine-1(2H)-carboxylate’s unique tert-butyl and dimethyl substitutions may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. These differences could be explored for developing new therapeutic agents with improved efficacy and safety profiles.
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
tert-butyl 3,4-dimethyl-5-oxo-2,6-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-8-6-13(7-10(14)9(8)2)11(15)16-12(3,4)5/h6-7H2,1-5H3 |
Clé InChI |
KBQDWCXEMHLRMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CN(C1)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12045012.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B12045018.png)

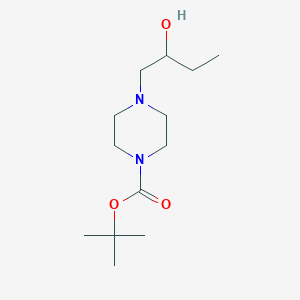
![(5E)-5-[2-(Allyloxy)benzylidene]-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12045033.png)
![4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12045051.png)
